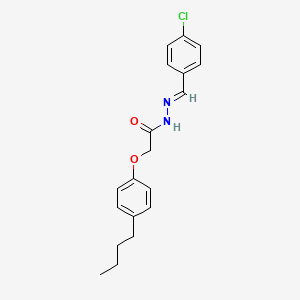![molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE is a complex organic compound that features a benzyl group, a bromophenyl group, a phenyl group, a pyrazole ring, and a cyanoacrylamide moiety
准备方法
The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
相似化合物的比较
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:
N-BENZYL-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE: This compound has a similar structure but features a furan ring instead of a pyrazole ring.
N-BENZYL-4-BROMOBENZAMIDE: This compound lacks the pyrazole ring and cyanoacrylamide moiety, making it less complex.
N-(4-FLUOROPHENYL)-3-BROMOBENZAMIDE: This compound features a fluorophenyl group instead of a bromophenyl group.
The uniqueness of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds mentioned above.
属性
分子式 |
C26H19BrN4O |
|---|---|
分子量 |
483.4 g/mol |
IUPAC 名称 |
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+ |
InChI 键 |
VFKCKJIINIMTPV-RCCKNPSSSA-N |
手性 SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)
![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)
![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
